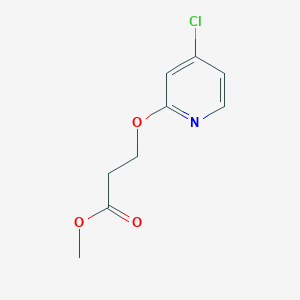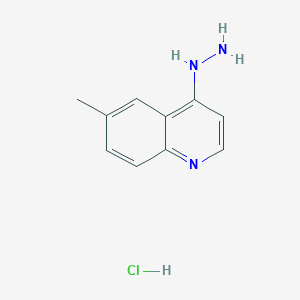![molecular formula C8H6BClO2S B11891515 (5-Chlorobenzo[b]thiophen-3-yl)boronic acid CAS No. 1450835-26-3](/img/structure/B11891515.png)
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid is a boronic acid derivative that contains a thiophene ring substituted with a chlorine atom at the 5-position and a boronic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzo[b]thiophen-3-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or other suitable bases
Solvent: Tetrahydrofuran (THF), toluene, or other organic solvents
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Conversion to corresponding alcohols or ketones under oxidative conditions.
Reduction: Reduction of the boronic acid group to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe or therapeutic agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mécanisme D'action
The mechanism of action of (5-Chlorobenzo[b]thiophen-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chlorobenzo[b]thiophen-3-yl)methylboronic acid
- 5-Chloro-3-pyridineboronic acid
- 3-Thienylboronic acid
Uniqueness
(5-Chlorobenzo[b]thiophen-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1450835-26-3 |
|---|---|
Formule moléculaire |
C8H6BClO2S |
Poids moléculaire |
212.46 g/mol |
Nom IUPAC |
(5-chloro-1-benzothiophen-3-yl)boronic acid |
InChI |
InChI=1S/C8H6BClO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,11-12H |
Clé InChI |
XRPLGKUZDQHANA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CSC2=C1C=C(C=C2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11891432.png)



![2-Chloro-3-cyclopropyl-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B11891462.png)



![6-Ethoxyisoxazolo[5,4-b]quinoline](/img/structure/B11891490.png)





